1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride
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Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride involves several steps. One common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by a series of functionalization steps . The reaction conditions typically involve refluxing in a mixture of methanol and water, followed by work-up and distillation to isolate the desired product . Industrial production methods may involve scalable approaches such as lithiation and electrophilic trapping chemistries to achieve high yields and purity .
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: These reactions yield a variety of products, including pyrazole carboxylic acids, pyrazole alcohols, and other functionalized pyrazoles.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride has several applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride can be compared with other trifluoromethylated pyrazoles, such as:
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar in structure but differs in the position of the trifluoromethyl group, affecting its reactivity and biological activity.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an anhydride, influencing its solubility and chemical properties.
Trifluoromethylated pyrazole derivatives: These compounds share the trifluoromethyl group but vary in other substituents, leading to diverse applications in pharmaceuticals and agrochemicals.
Properties
CAS No. |
743456-60-2 |
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Molecular Formula |
C12H8F6N4O3 |
Molecular Weight |
370.21 g/mol |
IUPAC Name |
[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl] 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H8F6N4O3/c1-21-3-5(7(19-21)11(13,14)15)9(23)25-10(24)6-4-22(2)20-8(6)12(16,17)18/h3-4H,1-2H3 |
InChI Key |
YLJMTLRJVDETGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)OC(=O)C2=CN(N=C2C(F)(F)F)C |
Origin of Product |
United States |
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